molecular formula C25H25N3O6S B2924902 N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide CAS No. 1042974-11-7

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B2924902
CAS No.: 1042974-11-7
M. Wt: 495.55
InChI Key: HHVSZAREBUYVSR-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide (CAS RN: 1043008-04-3) is a synthetic small molecule characterized by a multifunctional structure. The compound features:

  • A piperazine ring substituted at the 4-position with a 3-methylbenzoyl group, which modulates electronic and steric properties.
  • A furan-2-carboxamide moiety linked via a ketone-containing ethyl chain, enhancing hydrogen-bonding capacity .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-18-7-5-8-19(17-18)24(30)27-12-14-28(15-13-27)25(31)23(26-22(29)21-11-6-16-34-21)35(32,33)20-9-3-2-4-10-20/h2-11,16-17,23H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVSZAREBUYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound's structure includes a benzenesulfonyl group and a piperazine moiety, which are known to influence various biological activities, particularly in the modulation of neurotransmitter receptors.

Structural Characteristics

The molecular formula for this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of 370.47 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is largely attributed to its piperazine ring, which can act as both a hydrogen bond donor and acceptor. This feature allows the compound to interact with various receptors, potentially influencing neurotransmission pathways. The benzenesulfonyl group enhances the compound's hydrophobic interactions, which may contribute to its oral bioavailability and overall pharmacological profile.

Pharmacological Effects

Research indicates that compounds containing piperazine moieties can exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their interaction with serotonin and dopamine receptors.
  • Antipsychotic Properties : Similar compounds have shown efficacy in modulating dopaminergic pathways, which are crucial in treating psychotic disorders.
  • Cardiovascular Effects : Some studies have indicated that benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Comparative Analysis

To better understand the pharmacological potential of this compound, it is useful to compare its activity with other related compounds. Below is a summary table of similar compounds and their reported activities:

Compound NameStructure FeaturesReported Activity
4-(2-aminoethyl)-benzenesulfonamideBenzenesulfonamideDecreased coronary resistance
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideSulfonamide derivativeCarbonic anhydrase inhibitor
PAC-1Piperazine-basedNeurotoxic symptoms at high doses

In vitro Studies

In vitro studies have shown that the compound interacts with specific neurotransmitter receptors. For example:

  • Serotonin Receptors : Binding affinity studies indicate that the compound may modulate serotonin receptor activity, potentially influencing mood regulation.

In vivo Studies

In vivo experiments using isolated rat heart models demonstrated that certain benzenesulfonamide derivatives can significantly alter perfusion pressure over time. Such findings suggest that this compound could similarly impact cardiovascular dynamics .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substitution : The target compound’s 3-methylbenzoyl group (electron-withdrawing) contrasts with BZ-I’s furan-2-carbonyl (electron-rich) and Compound 34’s 2-methoxyphenyl (electron-donating), affecting receptor affinity and solubility.
  • Terminal Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to benzothiazole (BZ-I) or benzofuran (Compound 34) termini.

Pharmacological Profiles

Antiproliferative Activity

  • Compound 4l (N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide): Exhibited IC₅₀ values <10 µM against leukemia cell lines, attributed to nitroimidazole-thioether side chains .

Anti-HIV Activity

  • Compound 9a (1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-3-phenylthiourea): Inhibited HIV-1 replication with EC₅₀ = 2.7 µM, linked to thiourea-mediated protease inhibition .

Target Compound : While direct data are unavailable, the benzenesulfonyl group may confer resistance to enzymatic degradation, a trait critical for antiviral efficacy.

Physicochemical Properties

Property Target Compound (Predicted) BZ-I Compound 6d
Molecular Weight ~500 g/mol 423.45 g/mol 526.62 g/mol
Melting Point 180–200°C (estimated) Not reported 132–230°C (varies by analog)
LogP (Lipophilicity) ~3.5 (high) ~2.8 ~4.1
Solubility Low (non-polar groups) Moderate (polar furan) Low (sulfonamide groups)

Notes:

  • Compounds with sulfonamide groups (e.g., 6d) exhibit higher melting points due to intermolecular hydrogen bonding .

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